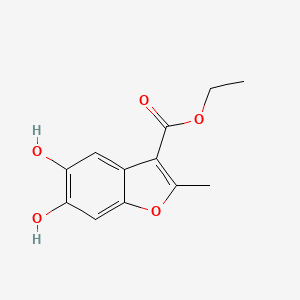
Ethyl 5,6-dihydroxy-2-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5,6-dihydroxy-2-methyl-1-benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,6-dihydroxy-2-methyl-1-benzofuran-3-carboxylate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors such as phenols and aldehydes.
Introduction of Hydroxy Groups: The hydroxy groups at positions 5 and 6 can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Esterification: The carboxyl group is esterified with ethanol in the presence of acid catalysts to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5,6-dihydroxy-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 5,6-dihydroxy-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 5,6-dihydroxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory or cancer pathways.
Cell Signaling Modulation: It can modulate cell signaling pathways, affecting cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5,6-dihydroxy-2-methyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives:
Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate: Lacks one hydroxy group, which may affect its reactivity and biological activity.
Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate: Contains a methoxy group instead of a hydroxy group, leading to different chemical properties.
Ethyl 5,6-dimethoxy-2-methyl-1-benzofuran-3-carboxylate: Contains methoxy groups instead of hydroxy groups, which may alter its solubility and reactivity.
Eigenschaften
CAS-Nummer |
83634-11-1 |
|---|---|
Molekularformel |
C12H12O5 |
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
ethyl 5,6-dihydroxy-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C12H12O5/c1-3-16-12(15)11-6(2)17-10-5-9(14)8(13)4-7(10)11/h4-5,13-14H,3H2,1-2H3 |
InChI-Schlüssel |
IOVWDJRWMXSWMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















